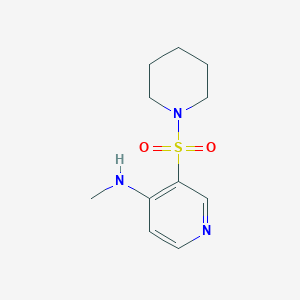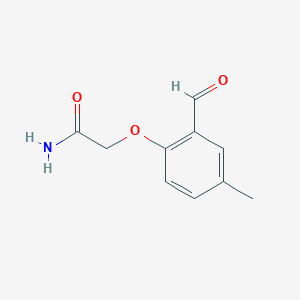
2-(2-Formyl-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formyl-4-methylphenoxy)acetamide is an organic compound with a molecular formula of C10H11NO3 It is a derivative of acetamide and contains a formyl group and a methyl group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.
Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, although specific medical applications are not yet well-established.
Industry: It may be used in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
2-(2-Formyl-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. Its ability to act as a selective fluorescent chemosensor for selenium ions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(2-formyl-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
Clave InChI |
IWOSKQIRYXRPLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)

![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
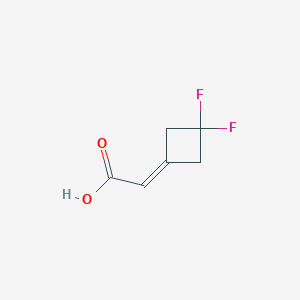
![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
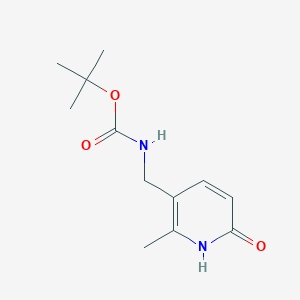
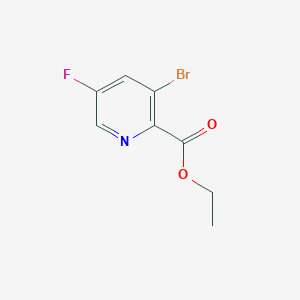
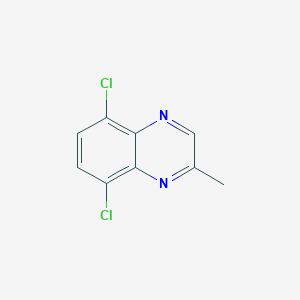

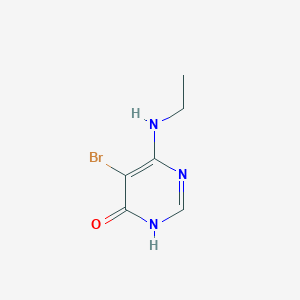
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
